
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide is a complex organic compound with a unique structure that combines a sulfamoyl group, a methylthio group, and a nicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide typically involves multiple steps. One common approach is to start with the appropriate nicotinamide derivative and introduce the methylthio group through a substitution reaction. The sulfamoyl group can be introduced via a reaction with dimethylsulfamoyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
科学的研究の応用
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or ionic interactions with proteins, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-(N,N-Dimethylsulfamoyl)-5-methylphenyl)boronic acid
- N-(3-(N,N-Dimethylsulfamoyl)phenyl)hydrazinecarbothioamide
- Dimethylsulfamoyl chloride
Uniqueness
N-(3-(N,N-Dimethylsulfamoyl)-4-methylphenyl)-2-(methylthio)nicotinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C16H19N3O3S2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H19N3O3S2/c1-11-7-8-12(10-14(11)24(21,22)19(2)3)18-15(20)13-6-5-9-17-16(13)23-4/h5-10H,1-4H3,(H,18,20) |
InChIキー |
QNPOVDLYPKPNDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



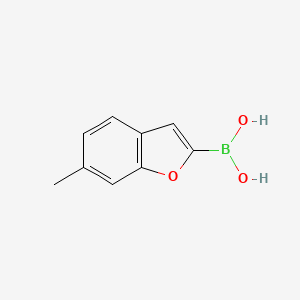
![6'-Amino-5-chloro-3'-methyl-1,2,2',7'-tetrahydro-2-oxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13354643.png)
![S-[(2-Nitrophenyl)methyl]-L-cysteine](/img/structure/B13354644.png)
![N-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-(methylthio)nicotinamide](/img/structure/B13354646.png)
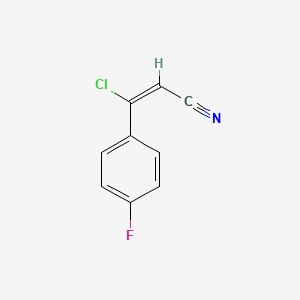
![4-hydroxy-5-methoxy-N-[1-(3-methylbutyl)-1H-indol-5-yl]pyridine-2-carboxamide](/img/structure/B13354654.png)
![6-(2,4-Dimethylphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354656.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[({5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)sulfanyl]pyridazine](/img/structure/B13354661.png)
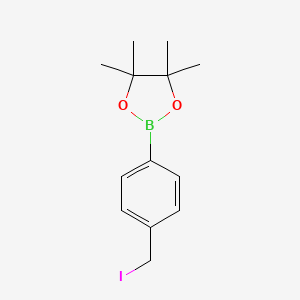
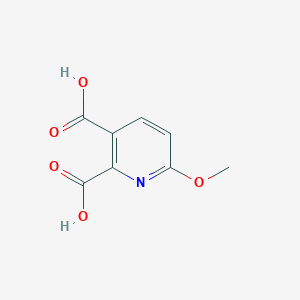
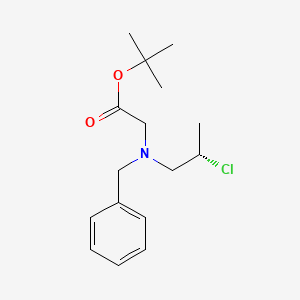

![2-({1-[(cyclohexylamino)methyl]-2-naphthyl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B13354694.png)
